(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol
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Overview
Description
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol: is a chemical compound that belongs to the class of pyrazol derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a dimethylaminoethyl group attached to the pyrazol ring and a hydroxymethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of Pyrazol Ring: The pyrazol ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazol ring is replaced by the dimethylaminoethyl moiety.
Hydroxylation: The hydroxymethyl group at the 4-position can be introduced through hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of these synthetic steps, optimized for large-scale production. This involves the use of reactors, controlled temperature and pressure conditions, and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The pyrazol ring can undergo reduction reactions, potentially leading to the formation of pyrazolidines.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using suitable leaving groups and reaction conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Pyrazolidines.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to understand the role of pyrazol derivatives in biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol: can be compared with other similar compounds, such as:
Pyrazole derivatives: Other pyrazol derivatives with different substituents on the ring.
Dimethylaminoethyl compounds: Compounds containing the dimethylaminoethyl group attached to different heterocyclic or aromatic rings.
Uniqueness: The uniqueness of This compound lies in its specific combination of the pyrazol ring, dimethylaminoethyl group, and hydroxymethyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-10(2)3-4-11-6-8(7-12)5-9-11/h5-6,12H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBYHYIJQHPNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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